molecular formula C3H8N2O2 B14641783 Methanamine, N,N-dimethyl-1-nitro- CAS No. 53915-73-4

Methanamine, N,N-dimethyl-1-nitro-

Cat. No.: B14641783
CAS No.: 53915-73-4
M. Wt: 104.11 g/mol
InChI Key: ULKKJABSEJBPSO-UHFFFAOYSA-N
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Description

Its IUPAC name suggests a structure where the nitrogen atom is bonded to two methyl groups, and a nitro (-NO₂) group is attached to the carbon adjacent to the amine (CH₃)₂N-CH₂-NO₂. This compound is part of the broader class of nitroamines, characterized by the presence of both amine and nitro functional groups.

Properties

CAS No.

53915-73-4

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N,N-dimethyl-1-nitromethanamine

InChI

InChI=1S/C3H8N2O2/c1-4(2)3-5(6)7/h3H2,1-2H3

InChI Key

ULKKJABSEJBPSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Approaches to N,O-Dimethyl-N'-Nitroisourea

Traditional Methods and Limitations

Historically, two primary methods dominated the synthesis of N,O-dimethyl-N'-nitroisourea:

  • Alkaline pH Adjustment : Early approaches utilized O-methyl-N-nitroisourea and methylamine hydrochloride in a sodium hydroxide-mediated reaction at pH 8. This method suffered from low yields (59.6%) due to extensive byproduct formation, particularly methylguanidine (~25%), and required precise pH control.
  • Sodium Bicarbonate Catalysis : A modified protocol employed sodium bicarbonate as a catalyst in a sodium chloride solution. While this improved yields to 73%, the reaction time extended to 16 hours, and residual catalyst removal complicated post-processing.

Both methods faced challenges in suppressing side reactions, necessitating innovative alternatives.

Potassium Fluoride-Water System: A Breakthrough Method

The invention disclosed in CN103951590A revolutionized the synthesis by leveraging a potassium fluoride-water system. This method eliminates the need for pH adjustment or external catalysts, significantly reducing byproduct generation.

Reaction Mechanism and Conditions

The reaction proceeds as follows:
$$
\text{O-methyl-N-nitroisourea + methylamine hydrochloride} \xrightarrow{\text{KF/H}_2\text{O}} \text{N,O-dimethyl-N'-nitroisourea + byproducts}
$$
Key Parameters :

  • Molar Ratios :
    • O-methyl-N-nitroisourea : methylamine hydrochloride = 1:1–2
    • Potassium fluoride : O-methyl-N-nitroisourea = 1–3:1
  • Solvent : Water (4:1 v/w ratio relative to O-methyl-N-nitroisourea)
  • Temperature : 15–35°C
  • Reaction Time : 2–5 hours

Advantages :

  • Byproduct methylguanidine reduced to ~5%.
  • Yield increased to 79.1% with purity >99%.

Experimental Optimization and Results

The patent outlines three exemplary procedures highlighting the impact of varying conditions:

Table 1: Comparative Analysis of Synthesis Conditions
Parameter Example 1 Example 2 Example 3
Methylamine HCl (mol) 1:1 1:2 1:2
KF (mol) 1:1 3:1 2:1
Temperature (°C) 15 35 25
Time (hours) 2 2 5
Yield (%) 75.4 78.9 79.1
Purity (%) 99.3 99.5 99.2

Data from these experiments underscore the method’s robustness, particularly at higher methylamine hydrochloride ratios and moderate temperatures.

Comparative Evaluation of Methodologies

Yield and Purity Enhancements

The potassium fluoride-water system outperforms traditional methods in both yield and purity:

Table 2: Method Comparison
Method Yield (%) Purity (%) Byproducts (%)
Alkaline pH Adjustment 59.6 95 ~25
NaHCO₃ Catalysis 73.0 97 ~15
KF-H₂O System 79.1 >99 ~5

This advancement aligns with industrial demands for high-throughput, low-waste processes.

Environmental and Economic Considerations

The elimination of organic solvents and catalysts reduces both production costs and environmental footprint. Water, a green solvent, enhances the method’s scalability and compliance with sustainable chemistry principles.

Industrial Scalability and Applications

The KF-water system’s simplicity makes it ideal for large-scale production. Key industrial advantages include:

  • Reduced Post-Processing : Filtration and washing with cold water suffice for purification.
  • Consistency : High reproducibility across batches ensures reliable output.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N,N-dimethyl-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanamine, N,N-dimethyl-1-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanamine, N,N-dimethyl-1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS 15184-96-0)
  • Structure: (CH₃)₂N-CH₂-C₆H₄-NO₂ (para-nitro substitution on the phenyl ring).
  • Key Differences : Unlike the target compound, the nitro group here is on an aromatic ring rather than the aliphatic chain. This aromatic substitution imparts distinct electronic effects (e.g., resonance stabilization) and alters reactivity in electrophilic substitution reactions .
N,N-Dimethyl-2-nitro-1-propanamine Hydrochloride (CAS 62689-52-5)
  • Structure: (CH₃)₂N-CH₂-CH(NO₂)-CH₃·HCl.
  • Key Differences : The nitro group is on the second carbon of a three-carbon chain. The hydrochloride salt indicates higher polarity and water solubility compared to the target compound. The extended carbon chain may influence steric effects and metabolic pathways .
N-Methyl-1-(3-nitrophenyl)methanamine (CAS 19499-61-7)
  • Structure: CH₃NH-CH₂-C₆H₃-NO₂ (meta-nitro substitution).
  • Key Differences: Mono-methyl substitution on the amine and a meta-nitro group on the phenyl ring. The reduced methylation likely decreases steric hindrance and alters basicity compared to the dimethylated target compound .

Functional Analogues

NDMA (N-Nitrosodimethylamine, CAS 62-75-9)
  • Structure : (CH₃)₂N-N=O.
  • Key Differences: NDMA contains a nitroso (-NO) group instead of a nitro (-NO₂) group. Nitroso compounds are notorious carcinogens, while nitroamines may exhibit different toxicological profiles due to the stability of the nitro group .
N-Ethyl-N-nitroethanamine (CAS 7119-92-8)
  • Structure: (C₂H₅)₂N-NO₂.
  • Key Differences: Ethyl substituents instead of methyl groups.

Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Inferred)
Methanamine, N,N-dimethyl-1-nitro- C₃H₉N₃O₂ 119.12 -NO₂, -N(CH₃)₂ Moderate in polar solvents
N,N-Dimethyl-1-(4-nitrophenyl)methanamine C₉H₁₂N₂O₂ 180.21 -NO₂ (aryl), -N(CH₃)₂ Low in water, soluble in DMSO
NDMA C₂H₆N₂O 74.08 -N=O, -N(CH₃)₂ Highly water-soluble
N-Ethyl-N-nitroethanamine C₄H₁₀N₂O₂ 118.13 -NO₂, -N(C₂H₅)₂ Low in water, soluble in ethanol

Notes:

  • The nitro group increases molecular weight and polarity compared to non-nitro analogues.
  • Aryl-nitro compounds (e.g., 4-nitrophenyl derivatives) exhibit lower solubility in water due to aromatic hydrophobicity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methanamine, N,N-dimethyl-1-nitro- in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coat) and respiratory protection is mandatory due to the compound’s toxicity and potential carcinogenicity . Work should be conducted in a fume hood with exhaust ventilation to prevent aerosol formation . In case of skin contact, immediate washing with soap and water is required, followed by medical consultation . Storage must avoid incompatible materials (e.g., strong oxidizers) and ensure temperature-controlled environments .

Q. How can researchers optimize the synthesis of Methanamine, N,N-dimethyl-1-nitro- derivatives?

  • Methodological Answer : A validated approach involves using dichloromethane as a solvent and diisopropylethylamine as a base to facilitate amide bond formation, as demonstrated in analogous nitro-containing amine syntheses . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What solvents are compatible with Methanamine, N,N-dimethyl-1-nitro- for solubility studies?

  • Methodological Answer : Experimental data indicate polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) enhance solubility at 25°C, while non-polar solvents (e.g., hexane) show limited efficacy . Temperature-dependent solubility profiles (e.g., 0.25–0.45 mole fraction in DMF between 20–40°C) should guide solvent selection for reaction scaling .

Advanced Research Questions

Q. How can contradictory thermochemical data for Methanamine, N,N-dimethyl-1-nitro- be resolved in computational modeling?

  • Methodological Answer : Discrepancies in ΔfH° (gas phase) values (e.g., 37 kJ/mol vs. 31 kJ/mol) may arise from differences in experimental techniques (e.g., calorimetry vs. mass spectrometry). Researchers should cross-validate using high-level DFT calculations (e.g., B3LYP/6-311+G**) with empirical corrections for basis set superposition errors. Benchmarking against NIST-referenced enthalpies of formation is critical .

Q. What analytical techniques are most effective for detecting trace nitroso impurities in Methanamine derivatives?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) provides sensitivity for nitroso compounds at ppb levels. For structural confirmation, High-Resolution Mass Spectrometry (HRMS) coupled with IR spectroscopy can differentiate N-nitroso vs. nitro functional groups . Validation against certified reference materials (e.g., N-nitrosodimethylamine) ensures accuracy .

Q. How do environmental hazards influence the design of large-scale reactions involving Methanamine, N,N-dimethyl-1-nitro-?

  • Methodological Answer : Environmental hazard classification (e.g., EPA Category E) mandates closed-system reactors to prevent atmospheric release . Waste streams require neutralization with activated charcoal or acidic hydrolysis before disposal. Lifecycle assessment (LCA) tools should evaluate the ecological impact of byproducts like benzonitrile or quinoline derivatives .

Q. What strategies mitigate data variability in solubility measurements under high-pressure conditions?

  • Methodological Answer : Variability in mole fraction data (e.g., ±0.02 error margin at 10 bar ) can be minimized using automated saturation pressure systems with in-line NMR for real-time concentration monitoring. Calibration against pure component vapor-liquid equilibria (VLE) data improves reproducibility .

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